molecular formula C12H13ClN4O4S B4629492 N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide

Cat. No. B4629492
M. Wt: 344.77 g/mol
InChI Key: KHNYADBTBZDXNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of appropriate amines with sulfonyl chlorides or through other methods that allow the introduction of the sulfonamide functionality. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of enones, showcasing the versatility of sulfonamide compounds in synthetic chemistry Pei et al., 2003.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group (S(=O)2NH) attached to an aromatic ring, which significantly influences the compound's reactivity and interactions. For example, hydrogen-bonded chains and sheets have been observed in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, indicating the importance of intermolecular interactions in determining the crystal structure Portilla et al., 2007.

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, reflecting their chemical properties. These include reactions with electrophilic and nucleophilic agents, showcasing their versatility in organic synthesis. The reactivity can be attributed to the electron-withdrawing nature of the sulfonamide group, which affects the electronic properties of the aromatic ring Kisseljova et al., 2014.

Physical Properties Analysis

The physical properties of N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. While specific data for this compound may not be readily available, related sulfonamide compounds have been studied for their crystal structures and solubility characteristics, which are crucial for their applications in various chemical processes Portilla et al., 2007.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including acidity, basicity, and reactivity towards various chemical reagents, are significantly influenced by the sulfonamide group and the nitro group. These groups affect the electron density on the aromatic ring, making the compound reactive towards nucleophilic substitution reactions and other chemical transformations Rozentsveig et al., 2001.

Scientific Research Applications

Chemical Synthesis and Enzyme Inhibition

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide has been explored in the context of chemical synthesis and its role as an enzyme inhibitor. In a study by Sapegin et al. (2018), the unprotected primary sulfonamide group of similar compounds facilitated ring-forming cascade reactions en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These compounds demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting their potential in therapeutic applications (Sapegin et al., 2018).

Computational Study and Structural Characterization

Another study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule. Murthy et al. (2018) derived a compound from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, structurally characterized it using SCXRD studies and spectroscopic tools, and investigated its structural and electronic properties through DFT/B3LYP/6-311G++(d,p) level of theory. This research provides insights into the physical and chemical properties of sulfonamide compounds, contributing to a deeper understanding of their potential applications (Murthy et al., 2018).

properties

IUPAC Name

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O4S/c1-15(8-12-11(13)7-14-16(12)2)22(20,21)10-5-3-4-9(6-10)17(18)19/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNYADBTBZDXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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